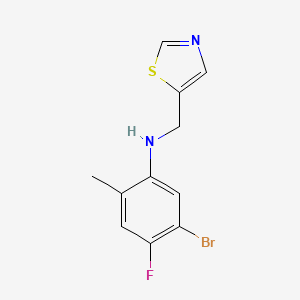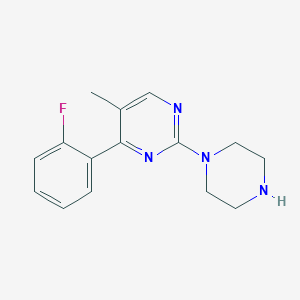![molecular formula C10H13BrN4O2 B6628493 N-[(1-aminocyclobutyl)methyl]-3-bromo-5-nitropyridin-2-amine](/img/structure/B6628493.png)
N-[(1-aminocyclobutyl)methyl]-3-bromo-5-nitropyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-aminocyclobutyl)methyl]-3-bromo-5-nitropyridin-2-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a cyclobutyl group, a bromine atom, and a nitro group attached to a pyridine ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-aminocyclobutyl)methyl]-3-bromo-5-nitropyridin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process can be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and the concentration of reactants. Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-[(1-aminocyclobutyl)methyl]-3-bromo-5-nitropyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine atom.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the bromine atom can produce various substituted pyridine derivatives.
科学的研究の応用
N-[(1-aminocyclobutyl)methyl]-3-bromo-5-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(1-aminocyclobutyl)methyl]-3-bromo-5-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine
- N-[(1-aminocyclobutyl)methyl]-3-fluoro-5-nitropyridin-2-amine
Uniqueness
N-[(1-aminocyclobutyl)methyl]-3-bromo-5-nitropyridin-2-amine is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate for synthesizing a wide range of derivatives
特性
IUPAC Name |
N-[(1-aminocyclobutyl)methyl]-3-bromo-5-nitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN4O2/c11-8-4-7(15(16)17)5-13-9(8)14-6-10(12)2-1-3-10/h4-5H,1-3,6,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDNFHMIWJTLHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC2=C(C=C(C=N2)[N+](=O)[O-])Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(Thian-4-ylamino)methyl]benzoic acid](/img/structure/B6628412.png)
![3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6628417.png)
![3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6628424.png)


![2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol](/img/structure/B6628439.png)
![2-chloro-N-(furan-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6628445.png)
![N-[2-[(2-chlorothieno[2,3-d]pyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B6628453.png)
![2-Fluoro-5-[(6-methoxypyridin-2-yl)methylamino]benzoic acid](/img/structure/B6628455.png)
![N-[(1-aminocyclobutyl)methyl]-2-(4-hydroxyphenyl)acetamide](/img/structure/B6628486.png)
![2-[(1-Aminocyclobutyl)methylamino]-5-bromobenzonitrile](/img/structure/B6628488.png)
![1-[(Propan-2-ylsulfamoylamino)methyl]cyclobutan-1-amine](/img/structure/B6628496.png)
![N-[(1-tert-butyltriazol-4-yl)methyl]-2-methylpyridin-3-amine](/img/structure/B6628499.png)
![2-[1-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6628505.png)
